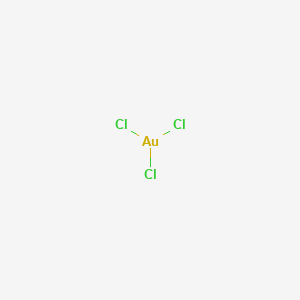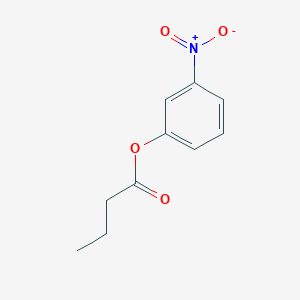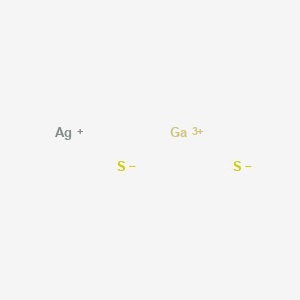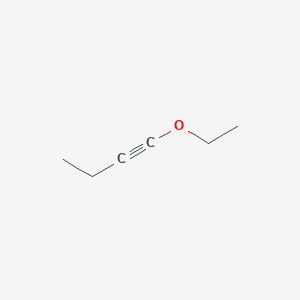
氯化金(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold trichloride (AuCl3) is a chemical compound that is used in a variety of scientific research applications. It is a yellow to orange solid that is insoluble in water and is highly toxic. Gold trichloride is a powerful oxidizing agent, and is used in a variety of organic synthesis reactions, as well as in the production of gold nanoparticles. It is also used in the synthesis of gold-containing compounds and in the preparation of catalysts. Gold trichloride has also been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of gold.
科学研究应用
纳米技术:金纳米粒子的制备
氯化金(III) 是合成金纳米粒子的起始材料,金纳米粒子在纳米技术中至关重要。 这些纳米粒子具有独特的的光学性质,并被应用于电子、催化和生物医药等领域 .
催化:氧化官能化
在催化领域,三氯化金作为烷烃和醇的氧化官能化的有效催化剂。 该过程对于医药和化工行业中复杂分子的形成至关重要 .
有机合成:非对映选择性烷基化
三氯化金用作非对映选择性烷基化反应的催化剂。 这些反应对于创建具有药物开发和生物活性化合物合成的应用的手性分子至关重要 .
材料科学:石墨烯保护层的制备
在材料科学中,三氯化金用作掺杂剂来制备石墨烯保护层。 这增强了钙钛矿太阳能电池的稳定性和能量转换效率,促进了太阳能技术的进步 .
光热疗法:金笼
三氯化金可用于制备金笼。 这些结构在光热疗法中可能有用,光热疗法是一种使用纳米粒子产生的热量来靶向癌细胞的治疗方法 .
表面等离子体激元和增强拉曼光谱
用三氯化金制备的金笼也可以应用于表面等离子体激元和表面增强拉曼光谱。 这些技术用于检测非常低浓度的分子,这有利于环境监测和医疗诊断 .
电镀和无电镀
三氯化金在电镀和无电镀工艺中用作电解池中的阳极。 该应用在电子行业中对于将金沉积到各种基材上具有重要意义 .
摄影:印片增色剂
在摄影中,三氯化金用作印片增色剂,称为金增色。 该工艺将溴化银黑白印片的颜色改变为棕色或蓝色,提高了它们的稳定性和审美效果 .
作用机制
Target of Action
Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) chloride interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .
Biochemical Pathways
The primary biochemical pathway affected by Gold(III) chloride is the thioredoxin system . By inhibiting TrxR, Gold(III) chloride disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, Gold(III) chloride has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .
Pharmacokinetics
It’s known that gold(iii) chloride is soluble in water , which could potentially impact its bioavailability
Result of Action
The primary result of Gold(III) chloride’s action is the induction of cell death via increased ROS . This makes Gold(III) chloride a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .
Action Environment
The action of Gold(III) chloride can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of Gold(III) chloride. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.
安全和危害
Gold trichloride may cause slight eye irritation, mild skin irritation, and mild digestive tract irritation . It is a low hazard for usual industrial handling . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .
Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of gold trichloride . They offer insights into its synthesis, chemical reactions, and potential uses in various fields.
生化分析
Biochemical Properties
Gold(III) chloride has been shown to interact with various biomolecules. For instance, it can inhibit the activities of thiol-containing enzymes, including thioredoxin reductase, via ligand exchange reactions to form Au–S (Se) bonds . This interaction can affect the biochemical reactions within the cell.
Cellular Effects
Gold(III) chloride has been reported to exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Molecular Mechanism
The molecular mechanism of Gold(III) chloride involves its interaction with biomolecules. As mentioned earlier, Gold(III) chloride can form Au–S (Se) bonds with thiol-containing enzymes, leading to their inhibition . This interaction can lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
Gold(III) chloride has been observed to remain in cellular compartments for up to 3 weeks, but thereafter, clearance of the gold nanoparticles from the cells by exocytosis was evident . This suggests that the effects of Gold(III) chloride on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Gold(III) chloride in animal models are limited, research on nanoparticles, including gold nanoparticles, has shown that their effects can vary with different dosages . High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
Gold(III) chloride has been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . This suggests that Gold(III) chloride may be involved in various metabolic pathways and interact with enzymes or cofactors within these pathways.
Transport and Distribution
It is known that Gold(III) chloride is highly soluble in water and ethanol , which may facilitate its transport and distribution within the cell.
Subcellular Localization
Studies on gold nanoparticles, which can be synthesized from Gold(III) chloride, have shown that these nanoparticles can be internalized in cells, mostly as agglomerates . They have been found in vesicle-like compartments, likely to be endosomal and lysosomal structures, as well as in the cytosol .
属性
| { "Design of the Synthesis Pathway": "Gold trichloride can be synthesized by reacting gold metal with chlorine gas in the presence of a suitable solvent.", "Starting Materials": [ "Gold metal", "Chlorine gas", "Solvent (such as chloroform or carbon tetrachloride)" ], "Reaction": [ "Place gold metal in a reaction vessel.", "Add the solvent to the reaction vessel.", "Introduce chlorine gas to the reaction vessel under controlled conditions.", "Allow the reaction to proceed until complete.", "Filter the resulting mixture to remove any unreacted gold metal.", "Evaporate the solvent to obtain solid gold trichloride." ] } | |
CAS 编号 |
13453-07-1 |
分子式 |
AuCl3 |
分子量 |
303.32 g/mol |
IUPAC 名称 |
gold(3+);trichloride |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |
InChI 键 |
RJHLTVSLYWWTEF-UHFFFAOYSA-K |
SMILES |
Cl[Au](Cl)Cl |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Au+3] |
其他 CAS 编号 |
13453-07-1 |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
11118-27-7 (Parent) |
同义词 |
gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















